METHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a furan ring, a piperazine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the furan and thiophene rings, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include furan-2-carboxylic acid, piperazine, and methyl thiophene-3-carboxylate. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .
Scientific Research Applications
METHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
- METHYL 2-(2-(4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL)ACETAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12-10-13(18(24)25-2)16(27-12)19-15(22)11-20-5-7-21(8-6-20)17(23)14-4-3-9-26-14/h3-4,9-10H,5-8,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZMFIJGEIDWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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